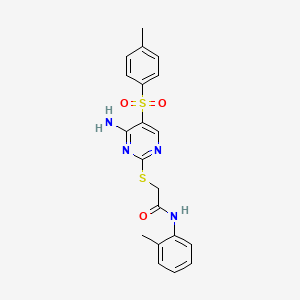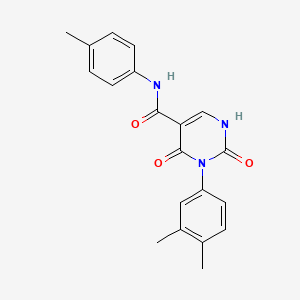![molecular formula C15H17ClN6 B14976755 N~4~-(4-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976755.png)
N~4~-(4-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, anti-microbial, CNS-modulating, anti-oxidant, and cardiovascular activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of tetrahydrofuran (THF) as a solvent and N,N-diisopropylethylamine (DIEA) as a base to facilitate nucleophilic substitution reactions . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using alkylating agents in the presence of a base like DIEA.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, N,N-diisopropylethylamine (DIEA), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of alkylated or arylated products .
科学的研究の応用
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with protein tyrosine kinases (PTKs). The compound binds to the ATP-binding site of PTKs, inhibiting their catalytic activity. This inhibition disrupts various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well within the EGFR binding site, further supporting its potential as an anti-cancer agent .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones: These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These derivatives have shown significant anti-tumor activity and are structurally similar to N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE.
Uniqueness
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific interaction with the EGFR family of proteins, making it a promising candidate for targeted cancer therapy. Its ability to inhibit PTKs and induce apoptosis in cancer cells highlights its potential as a potent anti-cancer agent .
特性
分子式 |
C15H17ClN6 |
|---|---|
分子量 |
316.79 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,19,20,21) |
InChIキー |
XWHNGSCBPNFDDF-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14976678.png)
![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B14976693.png)
![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B14976698.png)
![4-(4-methylphenyl)-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14976720.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(3-methylbutyl)-3,4-dihydropteridin-4-one](/img/structure/B14976724.png)
![3-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14976732.png)
![7-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14976735.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14976751.png)
![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976753.png)
![3-(4-chlorophenylsulfonyl)-N-cyclohexylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976770.png)

![1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976779.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14976791.png)
